![molecular formula C8H15NO2 B1603575 2-Oxa-8-azaspiro[4.5]decan-4-ol CAS No. 777049-50-0](/img/structure/B1603575.png)
2-Oxa-8-azaspiro[4.5]decan-4-ol
Overview
Description
2-Oxa-8-azaspiro[4.5]decan-4-ol is a spiro compound characterized by a unique bicyclic structure where two rings are linked by a single carbon atom. This compound is notable for its 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient synthesis of 2-Oxa-8-azaspiro[4.5]decan-4-ol involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization . The detailed reaction conditions typically involve the use of a base and a solvent under controlled temperature conditions to facilitate the formation of the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]decan-4-ol can undergo various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine. Substitution reactions could result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]decan-4-ol has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of complex molecules and biologically active compounds.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials, leveraging its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Oxa-8-azaspiro[4.5]decan-4-ol is unique due to its specific spiro structure, which imparts distinct 3D properties and rigidity. This makes it particularly valuable as a scaffold in drug discovery and other applications where structural complexity and stability are desired .
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXFSVNDVGOMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620734 | |
Record name | 2-Oxa-8-azaspiro[4.5]decan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777049-50-0 | |
Record name | 2-Oxa-8-azaspiro[4.5]decan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.